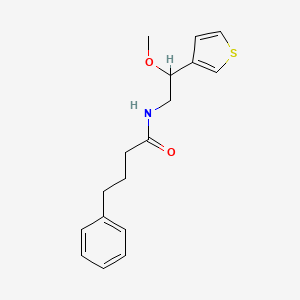
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the amide bond as a key step. This could be achieved through a reaction between a carboxylic acid (or its derivative) and an amine. The thiophene ring could be introduced through a substitution reaction .Chemical Reactions Analysis
Thiophene rings are known to undergo various types of reactions, including electrophilic and nucleophilic substitutions . The amide group could also participate in certain reactions, such as hydrolysis.Mechanism of Action
The exact mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide is not fully understood, but it is believed to act as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the brain, which in turn activate the cannabinoid receptors CB1 and CB2. This activation leads to the release of various neurotransmitters, including dopamine, serotonin, and GABA, which are involved in the regulation of pain, mood, and anxiety.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent analgesic and anti-inflammatory effects, which are believed to be mediated by its ability to increase the levels of endocannabinoids in the brain. It has also been shown to have antidepressant and anxiolytic properties, which may be related to its ability to activate the CB1 and CB2 receptors. In addition, this compound has been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide has several advantages for lab experiments, including its relatively simple synthesis method and its potent biological activity. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, and the exploration of its effects on other physiological systems such as the immune system and the cardiovascular system. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns associated with its use.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of potential therapeutic applications. Its potent analgesic, anti-inflammatory, antidepressant, anxiolytic, and neuroprotective effects make it a promising candidate for the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or safety concerns associated with its use.
Synthesis Methods
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide can be synthesized using a multi-step process that involves the reaction of 4-phenylbutanoyl chloride with 2-methoxythiophene in the presence of a base such as triethylamine. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to form the corresponding imine, which is then reduced using sodium borohydride to yield this compound. The overall yield of this process is approximately 50%.
Scientific Research Applications
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit potent analgesic and anti-inflammatory effects, as well as antidepressant and anxiolytic properties. This compound has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-20-16(15-10-11-21-13-15)12-18-17(19)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-11,13,16H,5,8-9,12H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEVCJHMXKYBQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCCC1=CC=CC=C1)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2354044.png)
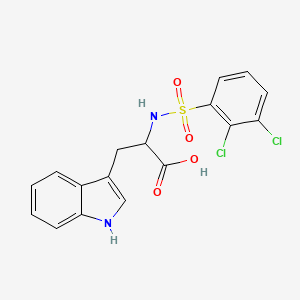
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2354047.png)
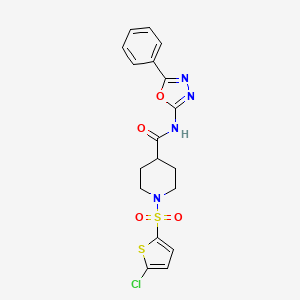
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate](/img/structure/B2354052.png)
![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine](/img/structure/B2354054.png)
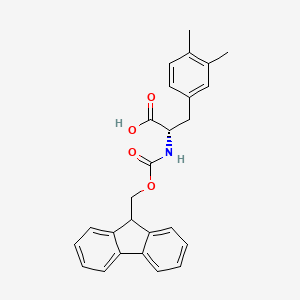
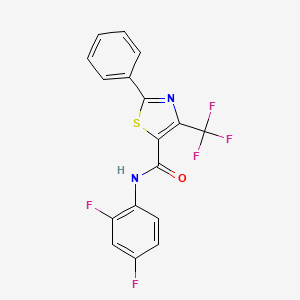
![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2354057.png)
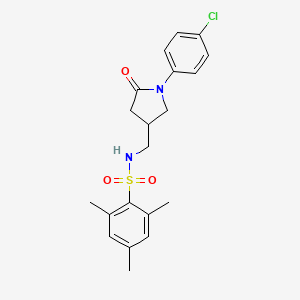
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2354060.png)
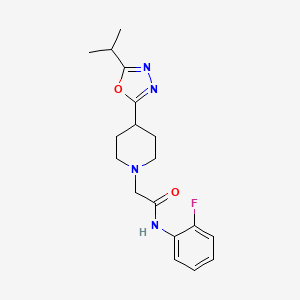
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2354062.png)
![Ethyl 4-[({3-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B2354064.png)